N-propylsulfamide

Catalog No.
S1544998
CAS No.
147962-41-2
M.F
C3H10N2O2S
M. Wt
138.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-propylsulfamide

Inconsistent chain-length impurities from generic sulfamides lead to failed Macitentan coupling and regulatory rejection. N-propylsulfamide eliminates this risk as the exact side-chain precursor.

  • Proven high-yield reactivity with halogenated pyrimidine cores under basic conditions
  • Required n-propyl substitution ensures endothelin receptor binding affinity and metabolic stability
  • ≥98% purity avoids ethyl/butyl analogs that compromise API quality. Reliable supply for GMP route development and medicinal chemistry.

CAS Number

147962-41-2

Product Name

N-propylsulfamide

IUPAC Name

1-(sulfamoylamino)propane

Molecular Formula

C3H10N2O2S

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7)

InChI Key

FEYGBGVBTKYFOF-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)N

Canonical SMILES

CCCNS(=O)(=O)N

The exact mass of the compound N-propylsulfamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Propylsulfamide, Sulfamide, N-propyl-, N-Propylsulfuric diamide, N-Propyl-sulfamide, n-Propylsulfamide

Purity

≥98%

Package Size

25 mg, 250 mg, 1 g

N-propylsulfamide is a specific monoalkylated sulfamide building block (C3H10N2O2S, MW: 138.19 g/mol) procured primarily as the essential side-chain precursor for active pharmaceutical ingredients, most notably the endothelin receptor antagonist Macitentan. Unlike generic sulfamides or simple sulfonamides, the precise n-propyl substitution is a critical structural determinant for downstream receptor binding affinity and pharmacokinetic stability. In industrial synthesis, it is valued for its specific reactivity with halogenated pyrimidines under basic conditions, enabling high-yield coupling reactions. Procurement specifications typically demand high purity (>98-99%) to prevent the propagation of chain-length impurities, such as ethyl or butyl analogs, into late-stage API manufacturing [1].

Procurement Fit

Macitentan synthesis building block
Validated reference standard per USP/EMA/JP/BP
Propyl chain critical for endothelin antagonist pharmacophore

Substituting N-propylsulfamide with closely related analogs, such as N-methylsulfamide or unsubstituted sulfamide, fundamentally alters the pharmacological and physical properties of the downstream product. In the synthesis of endothelin receptor antagonists, shorter alkyl chains fail to achieve the required binding affinity at the ETB receptor, while sulfonamide equivalents lack the necessary in vivo efficacy and metabolic profile. Furthermore, attempting to use crude mixtures or alternative salt forms without proper process optimization can drastically reduce coupling yields during pyrimidine substitution, leading to unacceptable impurity profiles. Consequently, procuring the exact N-propyl free amine or its specifically defined potassium salt is mandatory to meet the strict structural and regulatory requirements of Macitentan and related PPARα agonist derivatives [1].

Substitution Risk

N-Methylsulfamide
Shorter alkyl chain alters Macitentan intermediate reactivity and final pharmacophore may not transfer
N-Ethylsulfamide
Closest analog, yet different purity profiles and solubility limit direct replacement review required
Generic sulfamide
Lacks propyl chain; cannot form required Macitentan intermediates structural mismatch

Chain Length Optimization for ETB Affinity

Structure-activity relationship studies demonstrate that the n-propyl group is structurally required for maximizing ETB receptor affinity in dual endothelin receptor antagonists. When comparing sulfamide derivatives, the IC50 value for the ETB receptor improves significantly with increasing length of the sulfamide alkyl chain up to the propyl group. The resulting N-propylsulfamide derivative (Macitentan) achieved a maximal reduction of mean arterial blood pressure by −25 ± 6 mmHg for at least 60 hours at a 3 mg/kg oral dose, outperforming shorter-chain and sulfonamide comparators in vivo [1].

Evidence DimensionIn vivo blood pressure reduction and ETB affinity
Target Compound DataN-propyl derivative: −25 ± 6 mmHg reduction (sustained >60 h at 3 mg/kg)
Comparator Or BaselineSulfonamide and shorter-chain sulfamide analogs (inferior ETB affinity and reduced in vivo duration)
Quantified DifferenceSignificant enhancement in ETB IC50 and sustained >60 h in vivo efficacy
ConditionsDahl salt-sensitive rat model of hypertension; 3 mg/kg oral dose

Procuring the exact N-propyl chain is strictly required to achieve the dual ETA/ETB antagonist profile necessary for commercial PAH therapeutics.

Purity advantage
Vendor specifications
N-Propylsulfamide ≥98% (GC) vs N-ethylsulfamide 95%
Higher starting purity may reduce downstream purification steps
Absolute difference +3%; data from supplier specifications

Pyrimidine Coupling Efficiency

In the industrial synthesis of Macitentan intermediates, N-propylsulfamide demonstrates highly efficient processability. When reacted with 5-(4-bromophenyl)-4,6-dichloropyrimidine using optimized bases such as sodium tert-pentoxide, the coupling reaction yields N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide with an 85.73% yield and 99.61% purity. This high conversion rate is critical for large-scale manufacturing, as it minimizes the need for complex downstream chromatographic purification compared to unoptimized sulfamide coupling protocols [1].

Evidence DimensionCoupling reaction yield and intermediate purity
Target Compound Data85.73% yield, 99.61% purity
Comparator Or BaselineStandard unoptimized base coupling (lower yields, higher impurity burden)
Quantified Difference>85% yield with near-quantitative (>99.5%) purity profile
ConditionsReaction with 5-(4-bromophenyl)-4,6-dichloropyrimidine and sodium tert-pentoxide in polar organic solvent at 10-50°C

High-purity N-propylsulfamide directly translates to highly efficient, scalable API intermediate production with minimal purification bottlenecks.

Molecular weight differentiation
Class-level inference
138.19 g/mol (vs 110.14 N-methyl, 96.10 sulfamide)
Specific mass required for Macitentan intermediate formation
PubChem calculated values; molecular weight not interchangeable

PPARα Transcriptional Activation

Beyond endothelin antagonists, N-propylsulfamide is a critical precursor for synthesizing novel PPARα agonists like N-octadecyl-N'-propylsulfamide (CC7). In vitro assays show that the incorporation of the propyl substitution yields nearly a 6-fold induction of PPARα transcriptional activity compared to basal levels. In contrast, derivatives lacking the propyl substitution, such as unsubstituted sulfamides or adamantyl analogs, failed to provide significant induction, proving the structural necessity of the N-propyl group for receptor activation [1].

Evidence DimensionPPARα transcriptional induction (fold increase over basal)
Target Compound Data~6-fold induction (N-propyl substituted derivative)
Comparator Or BaselineNon-propyl substituted analogs (no significant induction)
Quantified Difference~6-fold higher transcriptional activity
ConditionsMCF-7 human breast cancer cells transfected with human PPARα and coactivator TIF2

For R&D teams developing metabolic dysfunction therapies, the N-propyl moiety is structurally obligatory to achieve target PPARα activation.

Water solubility profile
Cross-study comparable
53 g/L (25°C) free base vs potassium salt only slightly soluble in DMSO/MeOH
Free base enables aqueous and mixed-solvent reaction conditions
Measured solubility vs general statement; salt form limits solvent choice

Macitentan API Synthesis

As the direct side-chain precursor, N-propylsulfamide is the required building block for the GMP manufacturing of Macitentan. Its specific molecular weight and reactivity profile allow for high-yield coupling with halogenated pyrimidine cores, ensuring the final API meets strict regulatory purity and efficacy standards for pulmonary arterial hypertension treatments [1].

Dual Endothelin Receptor Antagonist Development

Medicinal chemistry programs targeting ETA/ETB receptors utilize N-propylsulfamide to explore new bioisosteres. The proven ability of the n-propyl group to enhance ETB affinity makes it a structurally validated building block over standard sulfonamides when designing next-generation cardiovascular and tissue-targeting therapeutics[2].

PPARα-Agonist Sulfamide Lipid Synthesis

In metabolic R&D, N-propylsulfamide is procured to synthesize long-chain alkyl sulfamides (e.g., N-octadecyl-N'-propylsulfamide). These derivatives serve as potent, non-cannabimimetic PPARα agonists used in studies of feeding behavior, lipopenia, and hepatic fat reduction, where the propyl group is required for receptor transcriptional activation[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Macitentan GMP synthesis
Propyl chain identity and purity
Lot purity ≥98% (GC); impurity profiling
ANDA/NDA reference standard
Regulatory characterization data
Compliance with USP/EMA/JP/BP monographs
PPARα probe synthesis
High-purity N-propyl intermediate
Reported hypolipidemic and feeding endpoints in rodent models
Salt form preparation
Parent free base availability
Potassium/sodium salt formation and solubility adjustment

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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